molecular formula C7H11BrO2 B123883 2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one CAS No. 141072-68-6

2-Bromo-1-(5-methyloxolan-2-yl)ethan-1-one

Cat. No. B123883
M. Wt: 207.06 g/mol
InChI Key: VRWIAJLLYIEISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06020329

Procedure details

A solution of 5-methyl-2-tetrahydrofuroic acid (1.80g, 13.85mmol) in dichloromethane (25ml) was treated with oxalyl chloride (2.4ml, 27.51mmol) in the presence of dimethylformamide (3 drops). After stirring for 1.25h, the solvent was evaporated in vacuo. The residue was re-dissolved in dichloromethane and concentrated again. Excess diazomethane was then bubbled through a solution of the resulting acid chloride in dichloromethane (30ml) at 0° C. When the addition was complete, the mixture was stirred for 10 min. at 0° C. and then treated with 48% aqueous hydrogen bromide (2.6ml, 15.41mmol). The mixture was stirred for 15 min. at room temperature, washed with water (x2), dried and concentrated in vacuo to yield the crude title compound as a brown oil (1.67g, 58%); vmax (CH2Cl2) 1735, 1387 and 1086cm-1 ; δH (CDCl3, 90MHz) 1.33 (3H, d, J 6.0Hz), 1.48 (1H, m), 1.90-2.35 (3H, m), 4.10 (1H, m), 4.25 (2H, s) and 4.48 (1H, m).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
1.25h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:6][CH:5]([C:7]([OH:9])=O)[CH2:4][CH2:3]1.[C:10](Cl)(=O)C(Cl)=O.[BrH:16]>ClCCl.CN(C)C=O>[Br:16][CH2:10][C:7]([CH:5]1[CH2:4][CH2:3][CH:2]([CH3:1])[O:6]1)=[O:9]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CC1CCC(O1)C(=O)O
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
1.25h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.6 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min. at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again
CUSTOM
Type
CUSTOM
Details
Excess diazomethane was then bubbled through a solution of the resulting acid chloride in dichloromethane (30ml) at 0° C
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 min. at room temperature
Duration
15 min
WASH
Type
WASH
Details
washed with water (x2)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrCC(=O)C1OC(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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